molecular formula C16H14N2O2S B4724307 N-[2-(quinolin-8-yloxy)ethyl]thiophene-2-carboxamide

N-[2-(quinolin-8-yloxy)ethyl]thiophene-2-carboxamide

Cat. No.: B4724307
M. Wt: 298.4 g/mol
InChI Key: ZOVOBKRQHYHZQL-UHFFFAOYSA-N
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Description

N-[2-(quinolin-8-yloxy)ethyl]thiophene-2-carboxamide is a synthetic compound with a molecular formula of C16H14N2O2S and a molecular weight of 298.36 g/mol This compound features a quinoline moiety linked to a thiophene ring via an ethyl chain and a carboxamide group

Properties

IUPAC Name

N-(2-quinolin-8-yloxyethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-16(14-7-3-11-21-14)18-9-10-20-13-6-1-4-12-5-2-8-17-15(12)13/h1-8,11H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVOBKRQHYHZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCNC(=O)C3=CC=CS3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795651
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of N-[2-(quinolin-8-yloxy)ethyl]thiophene-2-carboxamide typically involves the following steps:

Chemical Reactions Analysis

N-[2-(quinolin-8-yloxy)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(quinolin-8-yloxy)ethyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(quinolin-8-yloxy)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

N-[2-(quinolin-8-yloxy)ethyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a quinoline moiety and a thiophene ring, which may confer distinct chemical and biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(quinolin-8-yloxy)ethyl]thiophene-2-carboxamide
Reactant of Route 2
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N-[2-(quinolin-8-yloxy)ethyl]thiophene-2-carboxamide

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